molecular formula C16H15Cl2N3 B026221 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine CAS No. 365213-33-8

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

Cat. No. B026221
CAS RN: 365213-33-8
M. Wt: 320.2 g/mol
InChI Key: OCVHNRLYRKDDFL-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine is a heterocyclic compound with a fused bicyclic structure. It belongs to the imidazopyridine family and exhibits diverse applications in medicinal chemistry and material science .


Synthesis Analysis

  • Aminooxygenation and hydroamination reactions : Incorporating nitrogen atoms into the ring system .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine consists of an imidazopyridine core with chlorine and methyl substituents. The precise arrangement of atoms and bonds determines its properties and reactivity .


Chemical Reactions Analysis

Research indicates that this compound can participate in various chemical reactions. For instance, it forms complexes with copper(II) salts, affecting catalytic activity . Additionally, modifications at specific positions (such as C2 and C6) can enhance its potency against certain targets .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which include the compound , are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs due to their promising and diverse bioactivity .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science . Their unique properties can be leveraged in the creation of new materials with specific characteristics.

Antiviral Applications

Imidazo[1,2-a]pyridines have shown significant antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antiulcer Applications

Research has indicated that imidazo[1,2-a]pyridines have antiulcer properties . They could be used in the treatment of ulcers.

Antibacterial Applications

Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . This suggests potential use in the development of new antibacterial agents.

Anticancer Applications

These compounds have shown promising results in anticancer studies . They could be used in the development of new cancer therapies.

Antifungal Applications

Imidazo[1,2-a]pyridines have antifungal properties , indicating potential use in the treatment of fungal infections.

Antituberculosis Applications

Imidazo[1,2-a]pyridines have been used as antituberculosis agents . They have shown significant reduction of bacterial load in tuberculosis treatment.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazopyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, imidazopyridine derivatives have been found to form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . This suggests that this compound may also interact with biochemical pathways related to oxidation reactions.

Pharmacokinetics

For example, imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a wide range of molecular and cellular effects.

Action Environment

For example, the activity of imidazopyridine derivatives has been found to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHNRLYRKDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397151
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

CAS RN

365213-33-8
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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